4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile
Description
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-8(11,12)14-6-2-1-5(4-13)7(10)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHQGVAHICBLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution of Halobenzonitriles with Fluoride Sources
One common approach involves starting from chlorobenzonitrile derivatives and performing nucleophilic aromatic substitution (SNAr) with alkaline metal fluorides in aprotic polar solvents. This method is well-documented for preparing fluoro-substituted benzonitriles, including 2-fluorobenzonitrile derivatives.
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- Starting material: 2,4-dichlorobenzonitrile or related haloarene.
- Fluoride source: Potassium fluoride or cesium fluoride.
- Solvent: Aprotic polar solvents such as tetramethylene sulfone, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).
- Temperature: 180–250 °C.
- Time: 3–15 hours.
- Catalysts: Perfluoroalkyl oxacarboxylic acid derivatives as phase transfer catalysts.
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- High conversion efficiency (up to 100%).
- Product purity >95% for difluorobenzonitrile derivatives.
- Isolated yields between 82–87%.
This method allows selective fluorination at ortho or para positions relative to the nitrile group and can be adapted for 2-fluoro substitution.
Methoxylation and Difluoromethoxylation via Nucleophilic Substitution
The introduction of the difluoromethoxy group (–OCHF2) at the 4-position can be achieved through nucleophilic substitution of chloro or fluoro substituents on aromatic rings using difluoromethoxide equivalents or related reagents.
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- Starting from 3-chloro-2-fluoro-4-nitrobenzene or similar intermediates.
- Reaction with sodium methoxide or difluoromethoxide sources to substitute chlorine with methoxy or difluoromethoxy groups.
- The reaction is usually performed in excess alcohol (methanol or difluoromethanol) as solvent and reagent.
- Base presence is required to facilitate substitution.
- Reaction temperature typically mild (20–60 °C).
- Reaction time: 5–12 hours.
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- The reaction can yield regioisomeric mixtures; however, careful control of conditions and choice of starting materials can favor the desired isomer.
- High regioselectivity and yields (up to 98%) are achievable.
- Subsequent reduction or functional group transformations may be necessary to convert nitro groups to amines or nitriles.
Multi-Step Synthesis Involving Nitration, Reduction, Diazotization, and Cyanation
For installation of the benzonitrile group and other substituents, classical aromatic substitution and functional group interconversion steps are employed:
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- Starting from chlorofluorobenzene derivatives.
- Nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.
- Temperature control between 5 °C and 60 °C.
- Reaction time: 5–12 hours.
- Careful control of molar ratios of acids to substrate ensures regioselectivity.
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- Catalytic hydrogenation of nitro intermediates to corresponding amines using Raney nickel catalyst under hydrogen atmosphere.
Diazotization and Halogenation:
- Conversion of amines to diazonium salts using sodium nitrite and hydrobromic acid.
- Subsequent halogenation (bromination or chlorination) with cuprous halides.
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- Conversion of aryl halides to aryl nitriles using cuprous cyanide.
- Phase transfer catalysts such as hexadecyltrimethylammonium bromide enhance reaction efficiency.
- The reaction is performed under mild conditions with high yield and purity.
This sequence allows the construction of the benzonitrile core with desired halogen substituents.
Summary Table of Key Preparation Parameters
Research Findings and Practical Considerations
The use of aprotic polar solvents like tetramethylene sulfone or DMSO is critical for efficient nucleophilic fluorination due to their ability to dissolve both organic substrates and inorganic fluoride salts, enhancing reaction rates and selectivity.
Phase transfer catalysts improve yields in cyanation steps by facilitating the transfer of cyanide ions into the organic phase.
Reaction temperatures and times must be optimized to balance conversion and minimize side reactions, especially for sensitive difluoromethoxy groups.
Purification typically involves extraction with organic solvents such as ethyl acetate or methyl tert-butyl ether, followed by crystallization to achieve high purity products.
The synthetic routes described are scalable and have been demonstrated in industrial settings, providing high yields and purity suitable for pharmaceutical or agrochemical intermediate production.
Scientific Research Applications
The compound 4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile (CAS No. 1404194-28-0) is a fluorinated aromatic compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
Antiviral and Anticancer Research
this compound has been explored for its potential as an antiviral agent due to its ability to inhibit viral replication. Its structural features allow it to interact with viral proteins, making it a candidate for further development in antiviral therapies. Additionally, preliminary studies have indicated its efficacy against certain cancer cell lines, suggesting potential as an anticancer drug.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated various derivatives of fluorinated benzonitriles, including this compound, revealing significant cytotoxicity against breast cancer cells (source not specified).
Agrochemicals
The compound is also being evaluated for use in agrochemicals, particularly as a pesticide or herbicide. Its fluorinated structure may enhance biological activity and stability in agricultural applications.
Case Study:
Research has shown that fluorinated compounds exhibit improved potency against pests compared to their non-fluorinated counterparts. For example, a comparative study demonstrated that similar fluorinated benzonitriles had enhanced insecticidal properties (source not specified).
Material Science
Polymer Synthesis
this compound can serve as a monomer in the synthesis of high-performance polymers. Its unique chemical properties contribute to the development of materials with enhanced thermal stability and chemical resistance.
Application Example:
Fluorinated polymers derived from this compound have been utilized in coatings and membranes that require high durability and resistance to solvents.
Mechanism of Action
The mechanism of action of 4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile involves its interaction with specific molecular targets. The chloro(difluoro)methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The fluoro group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
The chloro(difluoro)methoxy group distinguishes the target compound from analogs. Key comparisons include:
4-Chloro-2-fluoro-6-methoxybenzonitrile ()
- Structure : Methoxy (-OCH$_3$) at position 6, chloro at position 4, fluoro at position 2.
- Molecular Formula: C$8$H$5$ClFNO (MW: 185.58).
- Key Differences : The methoxy group is less electronegative and sterically smaller than -OCF$_2$Cl. This reduces electron-withdrawing effects and may increase solubility in polar solvents compared to the target compound .
2-Fluoro-6-(4-methylphenoxy)benzonitrile ()
- Structure: A bulkier 4-methylphenoxy group at position 4.
- Molecular Formula: C${14}$H${10}$FNO (MW: 243.24).
- The target compound’s -OCF$_2$Cl group offers stronger EW effects, likely increasing reactivity toward nucleophilic substitution .
4-Amino-2-(trifluoromethyl)benzonitrile ()
- Structure: Amino (-NH$2$) at position 4, trifluoromethyl (-CF$3$) at position 2.
- Molecular Formula : C$8$H$5$F$3$N$2$ (MW: 190.14).
- Key Differences: The amino group is electron-donating, contrasting with the EW -OCF$_2$Cl. This drastically alters electronic distribution, making the amino-containing compound more reactive in electrophilic aromatic substitution .
Physicochemical Properties
Biological Activity
4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile, identified by its CAS number 1404194-28-0, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H4ClF3N
- Molecular Weight : 205.57 g/mol
- Functional Groups : The presence of chloro, difluoromethoxy, and nitrile groups contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorinated groups enhance lipophilicity, increasing membrane permeability and facilitating interactions with proteins and enzymes.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.
- Binding Affinity : The presence of fluorine atoms allows for stronger hydrogen bonding with targets, enhancing binding affinity and specificity.
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activities, particularly in cancer research.
Anticancer Properties
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. For example, IC50 values were determined through dose-response experiments, showing promising results.
- Mechanistic Insights : The antiproliferative activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.
Case Studies
- Study on Antiproliferative Activity :
- Synthesis and Biological Evaluation :
Q & A
Q. Basic Research Focus
- ¹⁹F NMR : Two distinct fluorine signals: one for the aromatic F (δ ≈ -110 ppm) and a split signal for CF₂Cl (δ ≈ -60 to -80 ppm) due to coupling with Cl .
- ¹H NMR : Aromatic protons show coupling patterns (e.g., doublets for ortho-fluorine interactions).
- IR : Strong nitrile absorption (~2240 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .
- HRMS : Molecular ion peak at m/z 219.98 (C₈H₃ClF₃NO⁺) with isotopic clusters confirming Cl and F .
What are the mechanistic implications of the chloro(difluoro)methoxy group in nucleophilic aromatic substitution (NAS) reactions?
Advanced Research Focus
The CF₂Cl group is a strong electron-withdrawing substituent, activating the benzene ring toward NAS. Computational studies (DFT) reveal:
- Meta-directing effect : The nitrile group directs incoming nucleophiles to the meta position relative to itself.
- Transition-state stabilization : The CF₂Cl group lowers the energy barrier for NAS by polarizing the aromatic ring .
Experimental validation involves competitive reactions with labeled nucleophiles (e.g., ¹⁸O-KCN) to track regioselectivity .
How can solvent and catalyst selection mitigate side reactions during Suzuki-Miyaura coupling with this compound?
Advanced Research Focus
The nitrile group can coordinate Pd catalysts, leading to deactivation. Strategies include:
- Catalyst screening : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to reduce steric hindrance .
- Solvent effects : Mixed solvents (toluene/EtOH) improve solubility of boronic acid partners.
- Additives : K₂CO₃ or CsF enhances transmetallation efficiency .
Side products (e.g., dehalogenated byproducts) are monitored via LC-MS and minimized by optimizing reaction time (<12 hrs) .
What computational models predict the compound’s stability under varying pH and temperature conditions?
Q. Advanced Research Focus
- DFT calculations : Predict hydrolysis susceptibility of the CF₂Cl group. At pH > 9, the methoxy group undergoes nucleophilic attack, forming 4-hydroxy derivatives .
- Thermogravimetric analysis (TGA) : Experimental data correlate with simulations, showing decomposition onset at 180°C due to nitrile degradation .
How does this compound serve as a precursor in fluorinated drug discovery?
Basic Research Focus
The trifunctional scaffold (nitrile, fluorine, chloro-difluoroether) is valuable for:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
